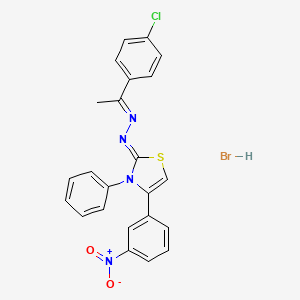

![molecular formula C14H10FN3O2 B2900719 Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 932243-23-7](/img/structure/B2900719.png)

Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

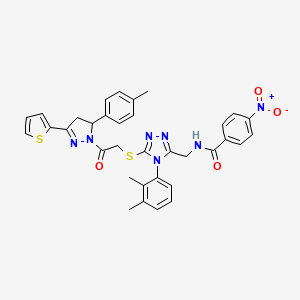

“Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C14H10FN3O2 and a molecular weight of 271.25 . It is used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was achieved by condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . The intermediate was prepared by cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)C1=CC(=NC2=CC=NN21)C3=CC=C(C=C3)F . This indicates that the molecule contains a pyrazolo[1,5-a]pyrimidine core with a methyl carboxylate group and a 4-fluorophenyl group attached .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been studied extensively. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the reactant .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 271.25 and a molecular formula of C14H10FN3O2 .Mechanism of Action

Mode of Action

It is known that the compound’s interaction with its targets involves changes in the electronic structure, which can be influenced by electron-donating groups (edgs) at position 7 on the fused ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate . These factors could include the pH of the environment, the presence of other molecules, and temperature.

Advantages and Limitations for Lab Experiments

Methyl Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate(4-fluorophenyl)pyrazolo[1,Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylatea]pyrimidine-7-carboxylate has many advantages for laboratory experiments. This compound is relatively easy to synthesize, and it is also stable and non-toxic. Additionally, this compound has been found to possess anti-inflammatory, anti-diabetic, and anti-oxidant properties, making it a useful tool for medicinal chemistry, drug discovery, and materials science. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can limit its use in some applications. Additionally, this compound is not very stable in the presence of light or heat, so it must be stored in a cool, dark place.

Future Directions

Methyl Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate(4-fluorophenyl)pyrazolo[1,Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylatea]pyrimidine-7-carboxylate has many potential future directions. For example, this compound could be studied further for its potential use in the synthesis of new materials, such as polymers and nanomaterials. Additionally, this compound could be studied further for its potential use in drug discovery, as it has already been found to possess anti-inflammatory, anti-diabetic, and anti-oxidant properties. Furthermore, this compound could be studied further for its potential use in medicinal chemistry, as it has already been found to inhibit the enzyme cyclooxygenase-2 (COX-2) and the enzyme aldose reductase. Finally, this compound could be studied further for its potential use in the development of new catalysts, as it has already been found to be a potent inhibitor of a variety of enzymes.

Synthesis Methods

Methyl Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate(4-fluorophenyl)pyrazolo[1,Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylatea]pyrimidine-7-carboxylate can be synthesized using a variety of methods. The most commonly used method is a multi-step reaction process involving the condensation of 4-fluorophenylhydrazine and methyl pyrazolo[1,Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylatea]pyrimidine-7-carboxylate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate product, which is then further reacted with a base to form the desired product. Other methods of synthesis include the use of microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis.

Scientific Research Applications

Methyl Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate(4-fluorophenyl)pyrazolo[1,Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylatea]pyrimidine-7-carboxylate has been studied extensively for its potential use in medicinal chemistry, drug discovery, and materials science. This compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been studied for its potential use as an inhibitor of the enzyme aldose reductase, which is involved in the development of diabetic complications. Additionally, this compound has been studied for its potential use as a ligand for metal complexes, as well as for its potential use in the synthesis of new materials.

properties

IUPAC Name |

methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2/c1-20-14(19)12-8-11(9-2-4-10(15)5-3-9)17-13-6-7-16-18(12)13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIWKEDNOVZGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=NN21)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

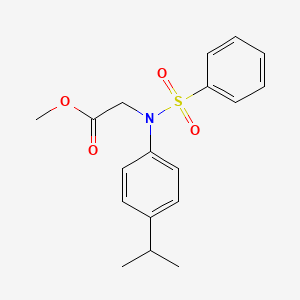

![tert-Butyl [2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2900640.png)

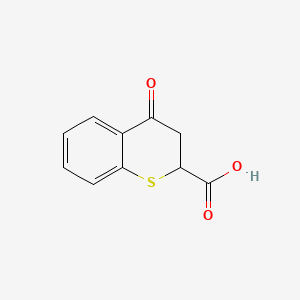

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide](/img/structure/B2900641.png)

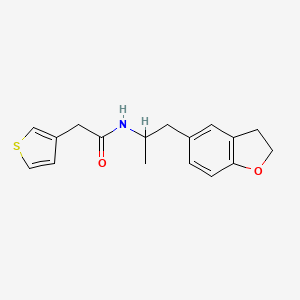

![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2900642.png)

![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2900644.png)

![N-(Naphthalen-1-ylmethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2900647.png)

![cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2900652.png)

![N-(2,6-diethylphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2900653.png)